molecular formula C12H14INOS B4917198 2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide

2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide

Cat. No.: B4917198
M. Wt: 347.22 g/mol
InChI Key: XQPBVIGTZDHSMZ-UHFFFAOYSA-M
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Description

2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazolium ion, which is a positively charged thiazole ring, and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide typically involves the reaction of 2-methyl-4-phenylthiazole with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the thiazole ring attacks the alkylating agent, resulting in the formation of the thiazolium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

  • Reacting 2-methyl-4-phenylthiazole with ethyl iodide in the presence of a base.
  • Purifying the product through recrystallization or other separation techniques.
  • Ensuring the final product meets quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ion back to the neutral thiazole.

    Substitution: The thiazolium ion can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Neutral thiazole derivatives.

    Substitution: Various substituted thiazolium salts.

Scientific Research Applications

2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide involves its interaction with biological molecules. The thiazolium ion can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylthiazole: Lacks the thiazolium ion and iodide counterion.

    4-Phenylthiazole: Similar structure but without the methyl group.

    Thiamine (Vitamin B1): Contains a thiazole ring but with different substituents and biological activity.

Uniqueness

2-(2-Methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thiazolium ion and iodide counterion makes it particularly reactive and suitable for various applications in research and industry.

Properties

IUPAC Name

2-(2-methyl-4-phenyl-1,3-thiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NOS.HI/c1-10-13(7-8-14)12(9-15-10)11-5-3-2-4-6-11;/h2-6,9,14H,7-8H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBVIGTZDHSMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CS1)C2=CC=CC=C2)CCO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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